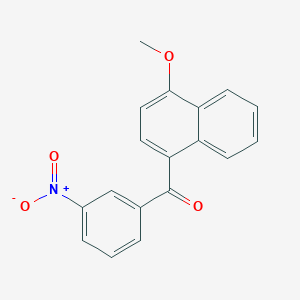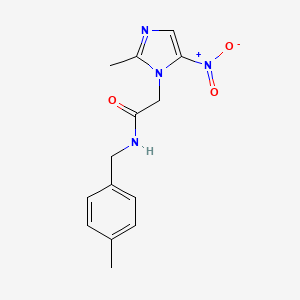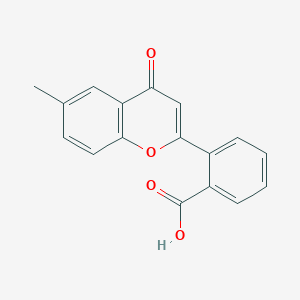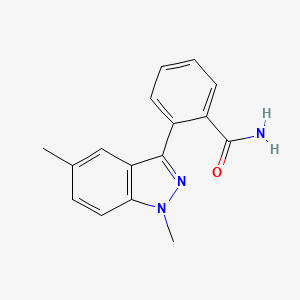
N,1-dimethyl-N-(3-methylbenzyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation, starting from primary amine raw materials. These processes yield compounds with varied substituents on the piperidine ring, demonstrating the versatility of synthetic routes for derivatives of piperidine, which is structurally related to "N,1-dimethyl-N-(3-methylbenzyl)-4-piperidinamine" (Xue Si-jia, 2012).
Molecular Structure Analysis
Crystal structure analysis of similar compounds reveals nonplanar molecular configurations with piperidine rings exhibiting chair or sofa conformations. The arrangement of substituents around the piperidine ring significantly impacts the overall molecular geometry, as seen in detailed X-ray diffraction studies (Xue Si-jia, 2011).
Chemical Reactions and Properties
Reactions involving piperidine derivatives include nucleophilic substitutions and condensation reactions that introduce various functional groups, impacting the chemical behavior and biological activity of the resulting compounds. These reactions are crucial for the functionalization of piperidine rings, allowing for the development of compounds with targeted properties (A. Blokhin et al., 1990).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting points, and crystal structure, are determined by their molecular structure. Crystallography studies provide insight into the solid-state arrangement of these molecules, highlighting the influence of molecular conformation and intermolecular interactions on their physical properties (K. Okamoto et al., 1979).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including reactivity patterns and stability, are significantly influenced by the electronic nature of substituents and the steric environment around the piperidine ring. Studies on related compounds reveal how modifications at the piperidine nitrogen and the incorporation of various substituents affect their chemical behavior and potential as bioactive molecules (B. Le Bourdonnec et al., 2003).
properties
IUPAC Name |
N,1-dimethyl-N-[(3-methylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-5-4-6-14(11-13)12-17(3)15-7-9-16(2)10-8-15/h4-6,11,15H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLGRGYUWNQNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5657691.png)

![(2-fluorobenzyl)methyl{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5657696.png)

![2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5657709.png)

![(1R*,5R*)-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5657718.png)

![N-cyclopropyl-3-[5-(5-methoxy-2-furoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5657730.png)
![5-isobutyl-1'-(5-methoxy-2-furoyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657759.png)
![(4S)-N-ethyl-1-(2-furoyl)-4-[(3-thienylacetyl)amino]-L-prolinamide](/img/structure/B5657762.png)
![N-(3,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5657770.png)

